4-Phenyl-1H-1,2,3-triazole

説明

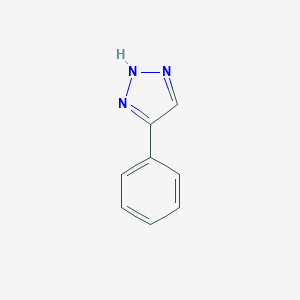

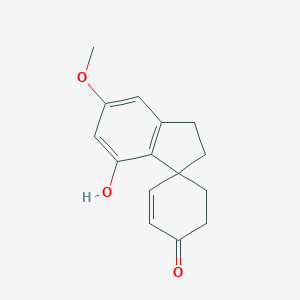

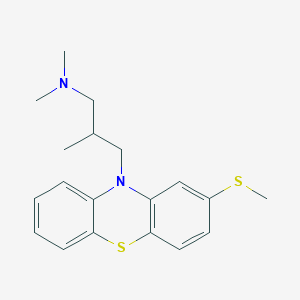

4-Phenyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C8H7N3 . It is a versatile ligand used in the synthesis of cationic cyclometalated iridium (III) complexes .

Synthesis Analysis

4-Phenyl-1H-1,2,3-triazole can be synthesized using two triazole-based cyclometalating ligands, namely, 1-methyl-4-phenyl-1H-1,2,3-triazole and the corresponding mesoionic carbene 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene . The synthesis process can be fine-tuned by different ligands .Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-1,2,3-triazole consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The structure is aromatic due to the 6π delocalized electron ring system .Chemical Reactions Analysis

4-Phenyl-1H-1,2,3-triazole is involved in the synthesis of cationic cyclometalated iridium (III) complexes . The redox and emission properties of the complexes can be effectively fine-tuned by different ligands .Physical And Chemical Properties Analysis

4-Phenyl-1H-1,2,3-triazole has a molecular weight of 145.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用

-

Drug Discovery

- 1,2,3-Triazoles are used in the development of various drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

- They have been used in the synthesis of anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics like cefatrizine, anticancer drugs like carboxyamidotriazole, and β-lactum antibiotics like tazobactam .

- The Jung group synthesized twenty-four phenyl-1H-1,2,3-triazole derivatives and studied their biological activity. At the same dose of 25 mg/kg, compound 9 showed more compelling effects than the existing anti-inflammatory drug diclofenac .

-

Organic Synthesis

- 1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and ability to form hydrogen bonds .

- They are synthesized using numerous approaches, especially the popular click chemistry approach .

- They have been used in the synthesis of 1-monosubstituted aryl 1,2,3-triazoles using calcium carbide as a source of acetylene .

-

Polymer Chemistry

- 1,2,3-Triazoles have found applications in polymer chemistry .

- They have been used in the creation of biomimetic oligomers and the establishment of diverse efficient synthetic strategies based on azide–alkyne cycloaddition reactions .

- They have been utilized in the construction of non-biomimetic sequence-defined polytriazoles .

-

Supramolecular Chemistry

- 1,2,3-Triazoles have been used in supramolecular chemistry due to their unique properties and inert nature .

- They have enabled myriads of applications in supramolecular and coordination chemistry .

- They have been used in the synthesis of 1,2,3-triazoles using the copper-catalyzed 1,3-dipolar cycloaddition reactions .

-

Bioconjugation

-

Fluorescent Imaging

- 1,2,3-Triazoles have been used in fluorescent imaging .

- They have been used in the synthesis of a novel and effective 1,2,3-triazole based fluorescence chemosensor for the specific detection of anions .

- The probe displayed the strongest response to fluoride ion through the “turn-on” fluorescence sensing mechanism .

-

Antimicrobial and Antioxidant Activities

- Triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues have been synthesized and evaluated for their in vitro anti-microbial activity .

- Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

- The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

-

Anti-HIV Activities

-

Antituberculosis Activities

-

Antiepileptic Activities

-

Antihypertensive Activities

-

Acetylcholinesterase Inhibitory Activities

-

Antimicrobial Activities

-

Antioxidant Activities

-

Molecular Docking Studies on COVID-19

- Molecular docking studies to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme may provide new insights for developing these new hybrids as potential antimicrobial agents .

- The binding affinities of compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .

-

Anti-Hypercholesterolemic Activities

-

O-GlcNAcase (OGA) Inhibitory Activities

-

Chemical Biology

将来の方向性

4-Phenyl-1H-1,2,3-triazole demonstrates the versatility of phenyl-triazole derivatives as cyclometalating ligands with different chelation modes for the synthesis of photoactive iridium (III) complexes with highly tunable properties . This suggests potential future directions in the field of inorganic chemistry, particularly in the development of new photoactive complexes.

特性

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1H-1,2,3-triazole | |

CAS RN |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)